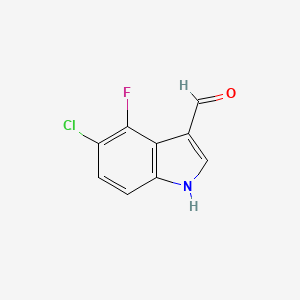
5-Chloro-4-fluoroindole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-fluoroindole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of chloro and fluoro substituents on the indole ring enhances the compound’s reactivity and potential for further functionalization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoroindole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of indole derivatives followed by formylation. For instance, the synthesis may begin with the chlorination and fluorination of indole to introduce the chloro and fluoro groups at the desired positions. This is followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the halogenation and formylation steps efficiently. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
5-Chloro-4-fluoroindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to replace the chloro and fluoro groups.
Major Products
Oxidation: 5-Chloro-4-fluoroindole-3-carboxylic acid.
Reduction: 5-Chloro-4-fluoroindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-4-fluoroindole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used to develop new bioactive molecules.
Medicine: The compound’s derivatives may be explored for therapeutic applications, such as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products due to its versatile reactivity.
作用机制
The mechanism of action of 5-Chloro-4-fluoroindole-3-carbaldehyde and its derivatives depends on their specific biological targets. Generally, indole derivatives interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of chloro and fluoro substituents can enhance binding affinity and specificity. For example, these compounds may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets.
相似化合物的比较
Similar Compounds
- 5-Chloroindole-3-carbaldehyde
- 4-Fluoroindole-3-carbaldehyde
- 5-Bromo-4-fluoroindole-3-carbaldehyde
Uniqueness
5-Chloro-4-fluoroindole-3-carbaldehyde is unique due to the simultaneous presence of both chloro and fluoro substituents on the indole ring. This dual substitution pattern enhances its reactivity and potential for further functionalization compared to compounds with only one halogen substituent. The combination of these substituents can also influence the compound’s biological activity and selectivity, making it a valuable scaffold for drug discovery and development.
属性
分子式 |
C9H5ClFNO |
|---|---|
分子量 |
197.59 g/mol |
IUPAC 名称 |
5-chloro-4-fluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5ClFNO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H |
InChI 键 |
RVCFJIXARXKRAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1NC=C2C=O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride](/img/structure/B15335231.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)

![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)

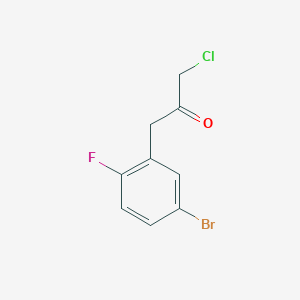

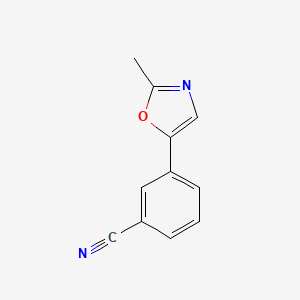
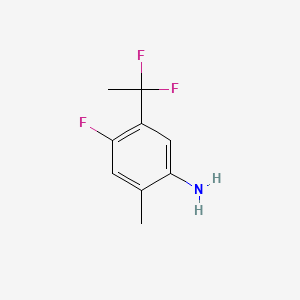

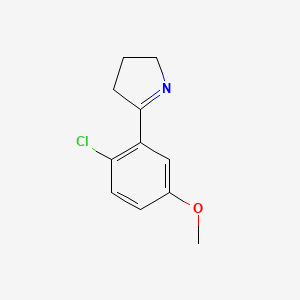


![4,6-dichloro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B15335307.png)
